2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one
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Overview
Description
2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one is an organic compound characterized by the presence of fluorine atoms, a phenyl group, and a pentenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one typically involves the introduction of fluorine atoms into the molecular structure. One common method is the fluorination of a precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must also include purification steps to isolate the desired product and remove any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-4-methyl-1-phenyl-4-pentanol: A similar compound with an alcohol group instead of a ketone.
2,2-Difluoro-4-methyl-1-phenyl-4-pentanoic acid: A carboxylic acid derivative of the compound.
2,2-Difluoro-4-methyl-1-phenyl-4-pentene: A hydrocarbon analog without the ketone group.
Uniqueness
2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one is unique due to its specific combination of fluorine atoms, phenyl group, and pentenone structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
373393-26-1 |
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Molecular Formula |
C12H12F2O |
Molecular Weight |
210.22 g/mol |
IUPAC Name |
2,2-difluoro-4-methyl-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C12H12F2O/c1-9(2)8-12(13,14)11(15)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |
InChI Key |
WEYZDIZBMIJUMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C(=O)C1=CC=CC=C1)(F)F |
Origin of Product |
United States |
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